1-cyclopropyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1-cyclopropyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It has been noted that 1,2,3-triazoles and their derivatives are among the most immense n-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities .
Pharmacokinetics
It is known that 1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .
Result of Action
It has been reported that acylated 1,2,4-triazol-5-amines were proved to have anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation .
Action Environment
It is known that the compound is stored at room temperature and all energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-1H-1,2,3-triazol-5-amine, like other triazoles, has several convenient attributes such as high chemical stability, effective dipole moment, and the capability of hydrogen bonding . These properties enhance their aptitude and solubility to interact with biomolecular targets
Cellular Effects
Triazole derivatives have been reported to exhibit various biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Molecular Mechanism
It is known that triazoles can interact with various biomolecules through hydrogen bonding .
Metabolic Pathways
It is known that triazoles can undergo various metabolic transformations .
Transport and Distribution
Triazoles are known to interact with various biomolecules, which could potentially influence their transport and distribution .
Subcellular Localization
The ability of triazoles to interact with various biomolecules could potentially influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-1,2,3-triazol-5-amine can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
1-cyclopropyl-1H-1,2,3-triazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1-cyclopropyl-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1-cyclopropyl-1H-1,2,4-triazol-3-amine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
1-cyclopropyl-1H-1,2,3-triazol-4-amine: Another isomer with different substitution patterns.
1-cyclopropyl-1H-1,2,3-triazol-5-thiol: Contains a thiol group instead of an amino group.
These compounds share similar core structures but exhibit unique chemical and biological properties, making this compound a distinct and valuable compound in research and industry.
Properties
IUPAC Name |
3-cyclopropyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNARZSOJXATCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785430-82-1 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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